Home > Products > Screening Compounds P111469 > Sodium iodohippurate (131I)
Sodium iodohippurate (131I) - 881-17-4

Sodium iodohippurate (131I)

Catalog Number: EVT-1594302
CAS Number: 881-17-4
Molecular Formula: C9H7INNaO3
Molecular Weight: 331.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sodium 2-((131)I)iodohippurate is an isotopically modified compound, an organic sodium salt and a sodium 2-iodohippurate. It has a role as a radiopharmaceutical. It is functionally related to a N-benzoylglycine.
Overview

Sodium iodohippurate labeled with radioactive iodine-131 (Sodium iodohippurate (131I)) is a radiopharmaceutical used primarily in renal imaging and function studies. This compound is synthesized from non-radioactive sodium o-iodohippurate through an isotope-exchange reaction with sodium iodide containing the radioactive isotope iodine-131. Sodium iodohippurate is classified as a contrast agent in medical imaging, particularly in the evaluation of kidney function.

Source

Sodium iodohippurate is derived from o-iodohippuric acid, which is a derivative of hippuric acid. The synthesis of sodium iodohippurate (131I) typically involves the use of sodium iodide (Na131I) as the radioactive source. This compound has been utilized in clinical settings for assessing renal clearance and blood flow.

Classification
  • Type: Radiopharmaceutical
  • Category: Contrast agent for kidney imaging
  • Chemical Classification: Iodinated organic compound
Synthesis Analysis

Methods

The synthesis of sodium iodohippurate (131I) can be achieved through several methods, primarily focusing on the isotope-exchange reaction between non-radioactive sodium o-iodohippurate and radioactive sodium iodide.

  1. Isotope-Exchange Reaction:
    • Non-radioactive sodium o-iodohippurate is mixed with a carrier-free solution of sodium iodide containing iodine-131.
    • The mixture is evaporated under reduced pressure to dryness, followed by heating to facilitate isotopic exchange.
  2. Recrystallization:
    • The resulting product is dissolved in dilute sodium hydroxide, and inactive sodium iodide may be added as a carrier.
    • The solution is acidified to precipitate the m-iodohippuric acid, which is then recrystallized from a solvent mixture of ethanol, water, and isopropyl ether .

Technical Details

The synthesis typically yields high labeling efficiency, often exceeding 98% . The specific activity of the labeled compound can be determined using scintillation counting techniques.

Molecular Structure Analysis

Structure

Sodium iodohippurate has a molecular formula of C9H7INNaO3. Its structure consists of an aromatic ring with an iodinated side chain, which enhances its radiological properties.

Data

  • Molecular Weight: Approximately 273.06 g/mol
  • Melting Point: The melting point of m-iodohippuric acid was reported to be around 156.3°C .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the synthesis of sodium iodohippurate (131I) is the isotopic exchange between sodium o-iodohippurate and sodium iodide:

NaO IH+Na131INa131O IH+NaO I\text{NaO IH}+\text{Na}^{131}\text{I}\rightarrow \text{Na}^{131}\text{O IH}+\text{NaO I}

This reaction results in the substitution of non-radioactive iodine with radioactive iodine-131.

Technical Details

The reaction conditions typically involve heating at temperatures around 160°C for optimal isotopic exchange efficiency .

Mechanism of Action

Process

Sodium iodohippurate (131I) functions as a contrast agent by being filtered through the kidneys and excreted in urine. During imaging studies, its distribution and clearance from the bloodstream provide valuable information regarding renal function.

Data

In clinical applications, plasma clearances are measured to evaluate glomerular filtration rate, which is crucial for diagnosing various kidney diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as colorless crystals after recrystallization.
  • Solubility: Soluble in water due to its ionic nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be handled with care due to radioactivity.
  • Reactivity: Reacts with acids and bases, forming salts.
Applications

Sodium iodohippurate (131I) has several scientific uses:

  1. Renal Imaging: It is primarily used in renal scans to assess kidney function by measuring glomerular filtration rates.
  2. Research Studies: Employed in pharmacokinetic studies to understand renal clearance mechanisms.
  3. Clinical Diagnostics: Utilized in diagnosing conditions such as chronic kidney disease and hypertension-related renal impairment .
Historical Development and Research Trajectories

Evolution of Radiopharmaceutical Applications in Nephrology

Sodium iodohippurate (131I), commonly known as I-131 OIH or ortho-iodohippurate labeled with radioactive iodine-131, emerged in the 1960s as a transformative agent for assessing renal tubular function and effective renal plasma flow (ERPF). Its development stemmed from the quest for a compound that mimicked the physiological handling of para-aminohippurate (PAH), the gold standard for ERPF measurement, but with the advantage of external detectability through gamma emission. Early clinical studies established that I-131 OIH was actively secreted by renal proximal tubules, with approximately 80-90% extracted from plasma in a single pass through the kidneys, making it a near-ideal agent for quantifying ERPF [2] [3].

By the mid-1960s, the radiorenogram—generated by external detectors tracking the uptake, transit, and excretion of I-131 OIH—became a cornerstone of non-invasive renal functional imaging. This technique allowed clinicians to evaluate unilateral kidney function, detect urinary tract obstruction, and assess transplant viability. Seminal work demonstrated characteristic renogram curve patterns: the initial steep rise ("tracer appearance phase") reflected renal perfusion; the subsequent peak ("blood flow phase") indicated tubular secretion; and the descending slope ("drainage phase") represented urine washout [3] [7]. This triphasic pattern enabled the diagnosis of renovascular hypertension and obstructive uropathy, positioning I-131 OIH as a critical tool in nephrology.

Table 1: Key Milestones in Sodium Iodohippurate (131I) Nephrology Applications

DecadeDevelopmentClinical Impact
1960sIntroduction of I-131 OIH renographyFirst non-invasive method for split renal function assessment
1970sValidation of ERPF measurement using I-131 OIH clearanceQuantified renal plasma flow without urine collection
1980sIdentification of abnormal transit time spectra in hypertension [2]Linked tubular dysfunction to renin-angiotensin activation
1990sReplacement by Tc-99m agents due to dosimetry and practicality [7]Shift toward lower-energy isotopes with superior imaging profiles

Paradigm Shifts in Isotopic Labeling Techniques for Hippurate Derivatives

The labeling of hippurate with iodine radioisotopes underwent significant evolution to optimize imaging characteristics, radiation safety, and pharmacokinetic accuracy. Initially, I-131 (physical half-life: 8.04 days; gamma energy: 364 keV) was the sole isotope used due to its commercial availability. However, its high gamma energy posed challenges: it required thick crystal scintillation detectors for imaging, delivered higher radiation doses, and produced lower-resolution images compared to alternatives [4] [6]. This led to the adoption of iodine-123 (I-123), which emitted a more suitable 159 keV gamma photon with a shorter half-life (13.2 hours), improving image resolution and reducing patient dose. Despite these advantages, I-123's cost and limited availability hindered widespread use [7].

A pivotal innovation was the conjugation of hippuric acid with technetium-99m (Tc-99m), exemplified by agents like Tc-99m mercaptoacetyltriglycine (MAG3). Tc-99m offered superior characteristics: a 6-hour half-life, 140 keV gamma emission (ideal for gamma cameras), and minimal beta radiation. Studies confirmed that Tc-99m MAG3 replicated I-131 OIH’s tubular secretion pathway but with higher extraction efficiency and lower hepatic uptake, enabling sharper images and dynamic flow studies [7]. This transition marked a broader shift toward Tc-99m-based agents in routine practice, though I-131 OIH retained utility in specialized ERPF quantification.

Critical Analysis of Discontinued Clinical Uses and Rationales

Several historical applications of sodium iodohippurate (131I) have been phased out due to technical limitations, safety concerns, or the emergence of superior alternatives:

  • Hypertension Renography: By the late 1970s, I-131 OIH renography was used to identify renal causes of hypertension. Studies revealed abnormal "multimodal transit time spectra" in 10% of severe hypertensives, suggesting heterogeneous tubular reabsorption and non-uniform nephron function [2]. However, poor anatomic localization, overlap between essential and renovascular hypertension patterns, and the advent of CT/MRA angiography led to its discontinuation. Angiography provided direct vascular visualization, eliminating reliance on indirect functional cues.

  • Lactation Studies: I-131 OIH’s excretion into breast milk (∼2.4% of administered dose) and its 8-day half-life raised concerns about infant radiation exposure. While guidelines initially suggested brief breastfeeding interruptions (4–12 hours), later research showed variable clearance kinetics (effective half-life: 2.2–7.6 hours), necessitating complex case-by-case milk radioactivity testing [4]. This impracticality, coupled with the availability of Tc-99m agents (shorter half-life, no excretion in milk), rendered I-131 OIH obsolete for nursing mothers.

Table 2: Primary Drivers for Discontinuing Specific Clinical Uses of I-131 OIH

ApplicationLimitation/RiskSuperior Alternative
Hypertension WorkupPoor anatomic resolution; non-specific functional patternsCT/MRA angiography; duplex ultrasonography
Pediatric/Lactation CasesProlonged breast milk excretion requiring interruption [4]Tc-99m MAG3 (negligible milk excretion)
High-Volume ClinicsRadiation safety burdens for staffTc-99m agents (lower energy; no volatilization)

Properties

CAS Number

881-17-4

Product Name

Sodium iodohippurate (131I)

IUPAC Name

sodium;2-[(2-(131I)iodanylbenzoyl)amino]acetate

Molecular Formula

C9H7INNaO3

Molecular Weight

331.05 g/mol

InChI

InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);/q;+1/p-1/i10+4;

InChI Key

XYITYKDGJLHYPW-UDYUCQKZSA-M

SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+]

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])[131I].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.